bmethasone-17-propionate-D4

LC-MS/MS Isotope Dilution Quantitative Analysis

Quantifying betamethasone-17-propionate in plasma, urine, or tissue via LC-MS/MS is challenged by matrix effects and extraction variability; non-deuterated surrogate IS often fail to co-elute, causing assay bias. bmethasone-17-propionate-D4, a stable isotope-labeled (SIL) IS, is chemically identical to the analyte, tracking matrix effects, extraction losses, and instrument drift identically: • Achieves ±15-20% accuracy/precision required for BE/BA and PK studies. • Minimizes assay failure risk and costly method re-validation. • Available in research-grade quantities with reliable global supply.

Molecular Formula C25H29D4FO6
Molecular Weight 452.52
Cat. No. B1165263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebmethasone-17-propionate-D4
Molecular FormulaC25H29D4FO6
Molecular Weight452.52
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





bmethasone-17-propionate-D4: Deuterated Internal Standard


bmethasone-17-propionate-D4 is a stable isotope-labeled analog of the synthetic glucocorticoid betamethasone-17-propionate, wherein four hydrogen atoms are replaced by deuterium atoms (²H) . This isotopic labeling results in a molecular formula of C₂₅H₂₉D₄FO₆ and a molecular weight of 452.52–452.55 g/mol, which is distinct from the unlabeled form [1]. As a Class II corticosteroid, it is primarily utilized as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods to enable accurate, precise, and reproducible quantification of the unlabeled analyte in complex biological matrices [2].

Why bmethasone-17-propionate-D4 Is Irreplaceable


Analytical methods for betamethasone-17-propionate in complex biological matrices face significant challenges from matrix effects, which include ion suppression or enhancement during LC-MS/MS analysis, and from variability in sample extraction recovery [1][2]. A non-deuterated, structurally similar analog (a surrogate IS) may not perfectly co-elute with the analyte, failing to track and correct for these variabilities, leading to assay bias and increased method validation costs [3]. In contrast, bmethasone-17-propionate-D4, as a stable isotope-labeled (SIL) IS, is chemically and physically nearly identical to the analyte, ensuring it experiences the same matrix effects, extraction losses, and instrument drift . This direct compensation is essential for achieving the accuracy and precision mandated by regulatory guidelines for bioanalytical method validation, making generic substitution a high-risk approach that can compromise data integrity and regulatory compliance [4].

Quantitative Evidence for bmethasone-17-propionate-D4


Isotopic Purity and Mass Shift

The utility of bmethasone-17-propionate-D4 as an internal standard is underpinned by its high isotopic purity. Commercial suppliers report a purity of ≥97.6% by HPLC and >98 atom % D [1]. This high level of deuterium incorporation ensures a distinct mass shift of +4 Da compared to the unlabeled analyte (C₂₅H₃₃FO₆), which minimizes isotopic interference and allows for clear differentiation in mass spectrometric detection. This is a critical advantage over using a non-deuterated analog, where spectral overlap and potential interference are more likely, complicating quantification and reducing method specificity .

LC-MS/MS Isotope Dilution Quantitative Analysis

Matrix Effect Correction with Deuterated IS

The primary rationale for selecting a SIL-IS like bmethasone-17-propionate-D4 is its superior ability to correct for matrix effects compared to a non-deuterated surrogate IS. While a surrogate IS may co-elute, its ionization behavior can be differentially affected by matrix components, leading to inaccurate quantification [1]. In contrast, the deuterated IS is chemically identical, ensuring it undergoes identical ion suppression or enhancement. This principle is supported by studies showing that isotope dilution with a SIL-IS leads to acceptable quantification performance, whereas methods relying on analog IS can require extensive and costly validation to prove the absence of bias [2][3].

Matrix Effect LC-MS/MS Bioanalysis

Extraction Recovery Tracking in Pharmacokinetics

Accurate tracking of extraction recovery is essential for pharmacokinetic studies. For the analyte betamethasone-17-propionate (B17P), studies report mean plasma extraction recoveries ranging from 83.6% to 85.3% [1]. The use of a deuterated internal standard like bmethasone-17-propionate-D4 is crucial because its recovery will mirror that of the analyte. This allows for precise correction of any loss during sample preparation, ensuring that calculated plasma concentrations accurately reflect the true in vivo levels. A non-deuterated analog IS would likely have a different recovery profile, introducing significant error into the quantification .

Pharmacokinetics Extraction Recovery Method Validation

bmethasone-17-propionate-D4 Applications


LC-MS/MS Method Development and Validation

The primary application of bmethasone-17-propionate-D4 is as a stable isotope-labeled internal standard for developing and validating quantitative LC-MS/MS methods. It is essential for accurately measuring betamethasone-17-propionate concentrations in complex matrices like human plasma, urine, and tissue homogenates. Its use directly addresses the challenges of matrix effects and extraction variability, enabling the generation of precise, accurate, and reproducible data required for preclinical and clinical pharmacokinetic studies [1]. This is a fundamental requirement for new drug applications and bioavailability/bioequivalence studies, where method robustness is critically assessed by regulatory agencies [2][3].

Bioequivalence and Bioavailability Studies

In BE and BA studies, the accurate quantification of betamethasone-17-propionate is a pivotal parameter. Regulatory guidelines strongly recommend the use of stable isotope-labeled internal standards like bmethasone-17-propionate-D4 to control for analytical variability [2]. The compound's high isotopic purity and consistent performance ensure that the analytical method meets the stringent accuracy and precision criteria (e.g., ±15-20%) required for these studies. Its use minimizes the risk of assay failure, costly investigations, and delays in drug approval timelines that can occur when using a less reliable surrogate internal standard [3].

Quality Control of Betamethasone Formulations

bmethasone-17-propionate-D4 is a valuable tool in pharmaceutical quality control for the quantitative analysis of betamethasone-17-propionate in drug substances and finished products. As a certified reference standard, it can be used to prepare calibration curves and QC samples for LC-MS/MS or HPLC methods, ensuring the accurate determination of drug content, potency, and the detection of related impurities . Its use supports the generation of high-quality analytical data for product release, stability testing, and regulatory documentation, aligning with current Good Manufacturing Practices (cGMP) .

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